molecular formula C7H14N2O3 B2506029 Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate CAS No. 882750-19-8

Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate

Cat. No.: B2506029
CAS No.: 882750-19-8
M. Wt: 174.2
InChI Key: SQBOWGVSABODMW-WEVVVXLNSA-N
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Description

Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate is an ester derivative featuring a hydroxyimino (oxime) group and a branched alkylamino substituent. Its molecular structure includes:

  • Ester group (methyl acetate backbone), influencing solubility and hydrolytic stability.
  • Hydroxyimino group, which confers reactivity typical of oximes, such as participation in coordination chemistry and nucleophilic reactions .

The compound’s complexity suggests applications in pharmaceuticals, agrochemicals, or as a ligand in metal complexes.

Properties

IUPAC Name

methyl 2-[[(1E)-1-hydroxyimino-2-methylpropan-2-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-7(2,5-9-11)8-4-6(10)12-3/h5,8,11H,4H2,1-3H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBOWGVSABODMW-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NO)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate typically involves the reaction of 2-(hydroxyimino)-1,1-dimethylethylamine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The acetate moiety can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the acetate moiety under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted acetate derivatives.

Scientific Research Applications

Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with 2-(dimethylamino)acetic acid (CAS 1118-68-9) and hypothetical analogs based on functional group analysis:

Property Methyl 2-{[2-(Hydroxyimino)-1,1-Dimethylethyl]Amino}Acetate 2-(Dimethylamino)Acetic Acid
Molecular Formula C₇H₁₄N₂O₃ (estimated) C₄H₉NO₂
Molecular Weight ~174.2 g/mol (estimated) 103.12 g/mol
Functional Groups Ester, amino, hydroxyimino Carboxylic acid, dimethylamino
Solubility in Water Likely low due to ester group High (soluble in water, DMSO, methanol)
Key Reactivity Oxime-mediated chelation, ester hydrolysis Acid-base reactions, amidation

Solubility and Stability

  • 2-(Dimethylamino)Acetic Acid: Highly water-soluble (data confirmed in ), attributed to its polar carboxylic acid and tertiary amine groups .
  • Target Compound: The ester group reduces polarity, likely decreasing water solubility compared to carboxylic acids. However, the hydroxyimino group may enhance solubility in polar aprotic solvents (e.g., DMSO).

Data Table: Comparative Analysis

The following table summarizes critical differences:

Parameter Methyl 2-{[2-(Hydroxyimino)...}Acetate 2-(Dimethylamino)Acetic Acid Hypothetical Oxime-Free Analog
Water Solubility Low (estimated) High Moderate
Thermal Stability Moderate (oxime decomposition risk) High High
Metal Chelation Strong (via hydroxyimino) None None
Synthetic Accessibility Moderate (multi-step synthesis) High High

Research Findings and Limitations

  • 2-(Dimethylamino)Acetic Acid: Well-characterized solubility and stability (), but lacks functional diversity for advanced applications .
  • Target Compound : Structural complexity expands utility but introduces challenges in synthesis and stability. Experimental validation of its solubility and reactivity is needed.

Biological Activity

Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate, with the chemical formula C7H14N2O3, is a compound of significant interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure incorporates a hydroxyimino group and a dimethylethylamino group, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C7H14N2O3
  • CAS Number: 882750-19-8
  • Molecular Weight: 174.20 g/mol

The compound's structure allows for diverse interactions within biological systems, particularly through hydrogen bonding and enzyme modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction: The hydroxyimino group can form hydrogen bonds with enzymes, potentially altering their activity. This interaction may lead to inhibition or activation of specific enzymatic pathways.
  • Biochemical Probes: The compound has been investigated as a biochemical probe in enzyme studies, helping to elucidate enzyme mechanisms and interactions with substrates.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study evaluating similar compounds highlighted the potential for these types of derivatives to inhibit bacterial growth. The minimum inhibitory concentration (MIC) was assessed against various strains of bacteria and fungi, showing promising results that warrant further exploration into its use as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by influencing cytokine production and immune cell activation. This activity could make it a candidate for therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of this compound against several pathogenic microorganisms. The results indicated:

MicroorganismMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli16Strong
Candida albicans64Weak

These findings suggest that while the compound exhibits varying degrees of effectiveness against different organisms, it shows particular promise against E. coli .

Study 2: Enzyme Interaction Studies

In another investigation, the interaction of this compound with specific enzymes was characterized using molecular docking techniques. The results demonstrated:

  • Binding Affinity: High binding affinity to target enzymes involved in metabolic pathways.
  • Inhibition Rates: Significant reduction in enzyme activity at varying concentrations.

These findings support the hypothesis that the compound may serve as a lead for developing new enzyme inhibitors .

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